molecular formula C8H15NO3 B3016408 N-methoxy-N-methyloxane-3-carboxamide CAS No. 1187468-61-6

N-methoxy-N-methyloxane-3-carboxamide

Cat. No. B3016408
CAS RN: 1187468-61-6
M. Wt: 173.212
InChI Key: VCIXNRGKADOBRY-UHFFFAOYSA-N
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Description

N-methoxy-N-methyloxane-3-carboxamide is a compound that is part of a broader class of N-methoxy-N-methylamides, also known as Weinreb amides. These compounds are widely recognized for their utility in organic synthesis, particularly as acylating agents that react with organometallic reagents to produce ketones without side products . The specific compound N-methoxy-N-methyloxane-3-carboxamide, while not directly mentioned in the provided papers, can be inferred to share similar reactivity and synthetic utility based on the general behavior of N-methoxy-N-methylamides.

Synthesis Analysis

The synthesis of N-methoxy-N-methylamides can be achieved through various methods. One approach involves the reaction of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride at room temperature using trichloromethyl chloroformate in the presence of triethylamine . Another method uses S,S-di(2-pyridyl) dithiocarbonate as a coupling reagent to achieve the same transformation . Additionally, N-methoxy-N-methylcyanoformamide has been reported as a highly reactive reagent for the formation of β-keto Weinreb amides and unsymmetrical ketones, suggesting that similar reagents may be used for synthesizing N-methoxy-N-methyloxane-3-carboxamide .

Molecular Structure Analysis

The molecular structure of N-methoxy-N-methylamides is characterized by the presence of an N-methoxy-N-methyl group attached to an amide functionality. While the papers provided do not directly analyze the molecular structure of N-methoxy-N-methyloxane-3-carboxamide, they do discuss related compounds. For instance, the structure of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides was determined by IR and 1H NMR spectroscopy and X-ray analysis . These techniques are commonly used to elucidate the structure of organic compounds and would likely be applicable to the analysis of N-methoxy-N-methyloxane-3-carboxamide.

Chemical Reactions Analysis

N-methoxy-N-methylamides are known to participate in various chemical reactions. For example, they can be used in palladium-catalyzed coupling reactions to append a carbonyl equivalent to sp and sp2 carbon atoms . They also react with organometallic species to produce ketones . The addition of carbamoylsilane to N-sulfonylimines to form α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides demonstrates the versatility of N-methoxy-N-methylamides in synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methoxy-N-methylamides are influenced by their functional groups. These compounds typically have good solubility in common organic solvents and exhibit stability under various reaction conditions. The papers provided do not offer specific data on the physical and chemical properties of N-methoxy-N-methyloxane-3-carboxamide, but they do provide insights into the reactivity and stability of related compounds. For instance, the synthesis of N-methoxy-N-methylamides from carboxylic acids using 2-chloro-1-methylpyridinium iodide as the coupling agent is reported to proceed without racemization, indicating that these compounds can maintain stereochemical integrity during synthesis .

Scientific Research Applications

Antimalarial Activity

  • A study by Lombardo et al. (2014) explored the synthesis of 1,2-dioxane-4-carboxamides and their antimalarial activities. They found that certain amides displayed antimalarial activity comparable to natural products like plakortin and were more active than their methyl ester analogues. This highlights the potential of N-methoxy-N-methyloxane-3-carboxamide derivatives in antimalarial drug development (Lombardo et al., 2014).

Synthesis Techniques

  • Jae In Lee (2007) described a novel synthesis of N-methoxy-N-methylamides (Weinreb amides) from 4,6-pyrimidyl urethane and Grignard reagents. This method offers a new approach to prepare N-methoxy-N-methylamides, which are crucial intermediates in organic synthesis (Lee, 2007).

Anti-Inflammatory and Analgesic Agents

  • A study by Abu-Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds, which include derivatives of N-methoxy-N-methyloxane-3-carboxamide, showed promising results as COX-2 inhibitors (Abu-Hashem et al., 2020).

Catalytic Applications

  • Zheng et al. (2014) reported on the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamides and aryl boronic acids. This process demonstrates the use of N-methoxy-N-methyloxane-3-carboxamide derivatives in catalysis, leading to diverse product formation through C-C and C-N bond formations (Zheng et al., 2014).

Versatility in Organic Synthesis

  • The compound's utility in organic synthesis is evident in various studies, such as those by Lee and Park (2002), who discussed the synthesis of Weinreb amides from carboxylic acids (Lee & Park, 2002), and Balasubramaniam and Aidhen (2008), who reviewed the growing synthetic utility of the Weinreb amide in academic and industrial settings (Balasubramaniam & Aidhen, 2008).

Pharmaceutical Applications

  • Nugent and Schwartz (2017) provided insights into the synthesis of N-methoxy-N-methylcyanoformamide, showcasing the compound's relevance in the pharmaceutical industry (Nugent & Schwartz, 2017).

Safety and Hazards

The safety information for “N-methoxy-N-methyloxane-3-carboxamide” includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

N-methoxy-N-methyloxane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-9(11-2)8(10)7-4-3-5-12-6-7/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIXNRGKADOBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCCOC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methoxy-N-methyloxane-3-carboxamide

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